4,6-Diaminoresorcinol

Overview

Description

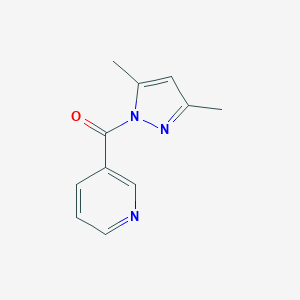

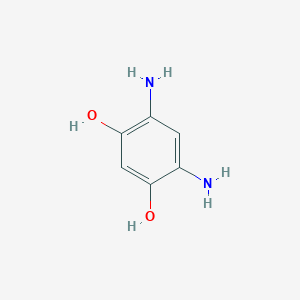

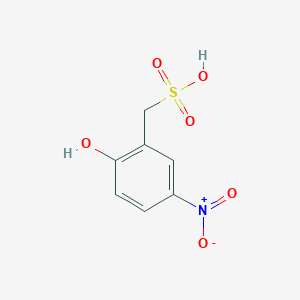

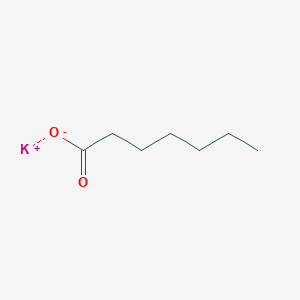

4,6-Diaminoresorcinol is an organic compound with the molecular formula C6H8N2O2. It is a derivative of resorcinol, featuring two amino groups at the 4 and 6 positions on the benzene ring. This compound is known for its role as a monomer in the synthesis of high-performance polymers, particularly polybenzoxazoles, which are used in various advanced applications due to their exceptional thermal stability and mechanical strength .

Mechanism of Action

Target of Action

4,6-Diaminoresorcinol (DAR) is primarily used as a precursor in the synthesis of polybenzoxazoles (PBO) . PBOs are special fibers with high tensile strength and thermal stability, finding wide applications in the military and aerospace fields .

Mode of Action

The synthesis of DAR involves a one-pot catalytic hydrogenation and hydrodechlorination (HDC) of 2-chloro-4,6-dinitroresorcinol (CDNR) . Pd catalysts supported on active carbon (Pd/C) are used in this process . The Pd species, in the form of 3.0-nm Pd nanoparticles composed of Pd 0 and Pd n+, are highly dispersed on active carbon . These catalysts exhibit high activity for the hydrogenation of CDNR .

Biochemical Pathways

The synthesis of DAR from CDNR is a cost-effective route . CDNR is readily obtained from 1,2,3-trichlorobenzene through nitrosation and hydration . An important step in this technique is the complete hydrodechlorination of 2-chloro-4,6-diaminoresorcinol (2-Cl-DAR), an intermediate during the formation of DAR .

Pharmacokinetics

The yield of dar largely depends on the solvent media used in the hydrogenation process . Alkanol or acetic acid aqueous solutions are favorable for HDC .

Result of Action

The result of the action of this compound is the formation of polybenzoxazoles (PBO), which can be processed into special fibers with both high tensile strength and thermal stability . These fibers have wide applications in the military and aerospace fields .

Action Environment

The action environment significantly influences the yield of DAR. The correlations of the dielectric constants of the solvents with the activity and selectivity were obtained . No 2-chloro-4,6-diaminoresorcinol product was detected when the reaction was carried out using 80% ethanol/water media . Strong Cl adsorption causes a decrease in activity and selectivity for DAR of the Pd/C catalysts .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Diaminoresorcinol can be synthesized through several methods. One common approach involves the hydrogenation and hydrodechlorination of 2-chloro-4,6-dinitroresorcinol using palladium on carbon (Pd/C) catalysts. This method is cost-effective and yields high purity this compound . Another method involves the acetylation of resorcinol to form 4,6-diacetylresorcinol, followed by oximation and Beckmann rearrangement to produce this compound dihydrochloride .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. The choice of solvent and reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. Solvent polarity, dielectric constant, and acid/base properties significantly influence the reaction rate and product distribution .

Chemical Reactions Analysis

Types of Reactions

4,6-Diaminoresorcinol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced to form corresponding amines.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using Pd/C is a typical method.

Substitution: Reagents such as halogens and sulfonyl chlorides are used under mild conditions.

Major Products

The major products formed from these reactions include polybenzoxazoles, which are synthesized through polycondensation reactions involving this compound and aromatic dicarboxylic acids .

Scientific Research Applications

4,6-Diaminoresorcinol has a wide range of applications in scientific research:

Biology: It serves as a building block for various bioactive compounds.

Medicine: It is investigated for its potential use in drug development due to its unique chemical properties.

Industry: It is used in the production of advanced materials for aerospace and military applications.

Comparison with Similar Compounds

Similar Compounds

2,5-Diaminohydroquinone: Similar in structure but differs in the position of amino groups.

4-Aminoresorcinol: Contains only one amino group, leading to different reactivity and applications.

2,6-Diaminopyridine: Contains a pyridine ring instead of a benzene ring, resulting in different chemical properties.

Uniqueness

4,6-Diaminoresorcinol is unique due to its specific arrangement of amino groups, which allows for the formation of highly stable and strong polymers. This makes it particularly valuable in applications requiring materials with exceptional thermal and mechanical properties .

Properties

IUPAC Name |

4,6-diaminobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c7-3-1-4(8)6(10)2-5(3)9/h1-2,9-10H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYROBMRMXHROQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301021901 | |

| Record name | 4,6-Diaminoresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301021901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15791-87-4 | |

| Record name | 4,6-Diaminoresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15791-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Diaminoresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301021901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzenediol, 4,6-diamino | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4,6-Diaminoresorcinol?

A1: The molecular formula of this compound is C6H8N2O2, and its molecular weight is 140.14 g/mol.

Q2: What are the common starting materials for synthesizing this compound?

A2: Several starting materials can be used, including 1,2,3-trichlorobenzene [, ], resorcinol [], and benzotrichloride []. The choice of starting material often influences the purity and yield of the final product.

Q3: What spectroscopic techniques are used to characterize this compound?

A3: Common techniques include FTIR spectroscopy, elemental analysis, 1H NMR, 13C NMR, and liquid chromatography [, , ]. These methods help confirm the structure and purity of the synthesized compound.

Q4: How is the purity of this compound dihydrochloride determined?

A4: Conductometric titration, using either acid-base titration or AgNO3 titration, is a reliable method for determining the purity of this compound dihydrochloride []. This method offers clear conductivity turning points, ensuring accurate and repeatable results.

Q5: What is a major challenge associated with handling this compound?

A5: this compound is known to be unstable in air []. This instability poses challenges during storage, handling, and transportation, often necessitating the use of stabilized forms or derivatives.

Q6: How is the stability of this compound enhanced?

A6: Acid stabilization, particularly using hydrochloric acid or phosphoric acid, is a common strategy to improve the stability of this compound []. Converting it to its dihydrochloride salt or diphosphate salt enhances its resistance to oxidation [, ].

Q7: Are there alternative forms of this compound with improved stability?

A7: Yes, benzo[1,2-d:5,4-d']bis-2(3H)-oxazolone is a stable equivalent of this compound, synthesized through sulfur-assisted carbonylation []. This derivative offers enhanced stability during storage and transportation, making it a practical alternative.

Q8: What is the primary application of this compound?

A8: this compound is a crucial monomer in the synthesis of poly(p-phenylene benzobisoxazole) (PBO) [, , , ]. PBO, known for its exceptional strength, high modulus, and thermal stability, finds applications in various high-performance materials.

Q9: What role does polyphosphoric acid (PPA) play in PBO synthesis?

A9: PPA acts as both a solvent and a catalyst in the polycondensation reaction between this compound and terephthalic acid, leading to the formation of PBO [, , ]. The properties of the final PBO polymer can be influenced by the concentration of P2O5 in the PPA solution [].

Q10: How are PBO fibers manufactured?

A10: PBO fibers are typically fabricated using a dry-jet wet-spinning technique from a solution of PBO polymer in PPA [, ]. The spinning conditions, such as temperature, pressure, and air gap, significantly influence the mechanical properties of the resulting fibers [].

Q11: How can the mechanical properties of PBO fibers be further enhanced?

A11: The mechanical properties of PBO fibers, such as tensile modulus, can be significantly improved through thermal drawing []. Additionally, incorporating carbon nanotubes (CNTs) into the PBO matrix via in-situ polymerization can further enhance both mechanical strength and thermal stability [, , , ].

Q12: What are the advantages of using carbon nanotubes in PBO composites?

A12: CNTs, when effectively dispersed and functionalized, can improve interfacial adhesion, load transfer, and molecular chain packing within the PBO matrix [, , , ]. This leads to enhanced mechanical reinforcement and thermal stability of the composite material.

Q13: Beyond PBO fibers, are there other applications of this compound derivatives?

A13: Yes, 2,6-Bis(p-aminophenyl)benzo[1,2-d;5,4-d′]-bisoxazole, synthesized from this compound dihydrochloride, is used as a key intermediate in the preparation of poly(p-phenylene vinylene) (PPV) light-emitting materials [, ].

Q14: What are the current research focuses on this compound and its derivatives?

A14: Ongoing research aims to develop more efficient and cost-effective synthesis routes for this compound [, ], as well as explore novel derivatives with enhanced properties and broader applications.

Q15: What are some potential future directions for research on this compound?

A15: Future research may focus on developing sustainable and environmentally friendly synthesis methods for this compound [], as well as exploring its potential in emerging fields such as energy storage and biomedical applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1R,9R,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6-trien-8-yl]propan-1-one](/img/structure/B101050.png)

![2-(Hydroxymethyl)benzo[b]thiophene](/img/structure/B101068.png)